molecular formula C7H9NO2S B072643 N-Phenylmethanesulfonamide CAS No. 1197-22-4

N-Phenylmethanesulfonamide

Cat. No.: B072643
CAS No.: 1197-22-4
M. Wt: 171.22 g/mol
InChI Key: LBTPIFQNEKOAIM-UHFFFAOYSA-N
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Description

N-Phenylmethanesulfonamide is an organic compound with the chemical formula C7H9NO2S. It is a white to light beige crystalline powder that is soluble in organic solvents such as methanol. This compound is used as a building block in the synthesis of various chemical compounds and has applications in multiple fields, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Phenylmethanesulfonamide can be synthesized through several methods. One common method involves the reaction of methanesulfonamide with phenylboronic acid in the presence of a copper catalyst and a base such as potassium carbonate. The reaction is carried out in water under reflux conditions for several hours. The product is then purified by recrystallization using ethyl acetate and n-hexane .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions: N-Phenylmethanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-Phenylmethanesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of N-Phenylmethanesulfonamide involves its interaction with specific molecular targets and pathways. In biological systems, it may act as an inhibitor or modulator of certain enzymes or receptors. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific structure and reactivity. It serves as a versatile building block in organic synthesis and has distinct properties that make it suitable for various applications in research and industry .

Properties

IUPAC Name

N-phenylmethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2S/c1-11(9,10)8-7-5-3-2-4-6-7/h2-6,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBTPIFQNEKOAIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6061606
Record name Methanesulfonamide, N-phenyl-
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Molecular Weight

171.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1197-22-4
Record name N-Phenylmethanesulfonamide
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Record name Methanesulfonanilide
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Record name N-Phenylmethanesulfonamide
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Record name Methanesulfonamide, N-phenyl-
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Record name Methanesulfonamide, N-phenyl-
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Record name Methanesulfonanilide
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Synthesis routes and methods I

Procedure details

The procedure of Example 26 was repeated except that in place of the fluoroxytrifluoromethane, there was added bis-(fluoroxy)difluoromethane at a rate of 2.40 parts per hour for one hour. Analysis of the reaction product by liquid chromatographic techniques indicated 38% N-(2-fluorophenyl)methanesulfonamide, 12% N-(4-fluorophenyl)methanesulfonamide, 10% N-(2,4-difluorophenyl)methanesulfonamide and 1% N-(2,6-difluorophenyl)methanesulfonamide at 97% conversion.
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Synthesis routes and methods II

Procedure details

To a 0° C. solution of 250 g (2.68 mole) of aniline and 233.2 g (2.95 mole) of pyridine in 1.25 L of methylene chloride and 319.6 g (2.79 mole) of methanesulfonyl chloride dropwise. Stir the resulting solution at 0° C. for about 30 minutes then warm to ambient temperature for about 16 hours. Extract the mixture with 2N aqueous sodium hydroxide (4×1 L). Combine the aqueous extracts and wash with 1 L of methylene chloride. Cool the aqueous layer to about 0° C. and acidify with concentrated hydrochloric acid until about pH 1. Collect the precipitate and dry to give the title compound.
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250 g
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319.6 g
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1.25 L
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Synthesis routes and methods III

Procedure details

A mechanically stirred solution of aniline (139.7 g, 1.5 mole) in pyridine (2 liters), under N2 is cooled in an icebath. Methanesulfonyl chloride (171.8 g, 1.5 mole) is added dropwise to this solution while the temperature is maintained at 15°-20° C., which results in a red-orange color change in the reaction mixture. After the addition is complete the ice bath is removed and the reaction is allowed to continue at ambient temperature. By TLC on silica gel (2.5% MeOH:CH2Cl2) the reaction is complete after 21/2 hours. The reaction mixture is concentrated in vacuo and the residue is combined with 700 ml of water which results in crystallization of a dark red material. This material is filtered and washed several times with water. The filtered material is dissolved in CH2Cl2, washed with brine, dried (Na2SO4), and concentrated in vacuo. The residue is dissolved in hot ethyl acetate, treated with Darco (decolorizing carbon) and crystallized to yield four crops of methanesulfonanilide 157.37 g, 19.27 g, 26.55 g, 5.07 g which had a mp: 93°-94° C.
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139.7 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does N-Phenylmethanesulfonamide interact with its target and what are the downstream effects?

A: this compound acts as an inhibitor of the anticancer drug amsacrine, and its analogs like asulacrine and DACA. [] It is suggested that this compound achieves this by mimicking the anilino side chain of amsacrine and competing for binding sites on topoisomerase II, the target enzyme of amsacrine. [] This interaction prevents the formation of DNA-topoisomerase II covalent complexes, thus reducing the cytotoxicity of amsacrine. [] Notably, this compound does not impact the cytotoxicity of doxorubicin, indicating a specific interaction with amsacrine and its analogs. []

Q2: Can you provide information on the structural characterization of this compound?

A: this compound (C7H9NO2S) shares structural similarities with N-(3-nitrophenyl)methanesulfonamide and N-(4-nitrophenyl)methanesulfonamide. [] In the case of N-(4-nitrophenyl)methanesulfonamide, the nitro group is substituted at the para position of the benzene ring. [] This substitution does not change the space group of the molecule, unlike the meta substitution observed in N-(3-nitrophenyl)methanesulfonamide, where the space group shifts from monoclinic P21/c to triclinic P\overline{1}. [] A key structural feature of these compounds is the trans configuration of the N—H hydrogen atom and the methylsulfonyl group across the plane of the benzene ring. [] This configuration plays a crucial role in biological activity as it makes the amide hydrogen atom available for interactions with receptor molecules. []

Q3: Are there any studies investigating the structure-activity relationship (SAR) of this compound?

A: Research indicates that modifications to the structure of this compound can impact its ability to reverse the cytotoxicity of amsacrine and its analogs. For instance, incorporating a methoxy group in the ortho position of the phenyl ring decreases the inhibitory activity, while placing it in the meta position slightly increases the activity. [] This observation suggests that the position of substituents on the phenyl ring influences the binding affinity of this compound to topoisomerase II. [] This finding highlights the importance of SAR studies in optimizing the design and development of more potent and selective inhibitors of topoisomerase II. []

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